N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide
Description
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C7H11NO3S/c1-2-7(9)8-6-3-4-12(10,11)5-6/h2,6H,1,3-5H2,(H,8,9) |
InChI Key |
IRGPHZQJUMCKCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene-3-amine
Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield 1-hydroxy-1-oxothiolan-3-amine. This step ensures regioselective sulfone formation while preserving the amine group for subsequent amidation.
Reaction Conditions :
Ring-Closing Metathesis
Alternative approaches employ ring-closing metathesis (RCM) of diallyl sulfides using Grubbs catalysts, followed by oxidation. For example:
-
Diallyl sulfide → Thiolane (via RCM, Grubbs 2nd generation catalyst)
Advantages :
Amidation Strategies for Acrylamide Attachment
The acrylamide group is introduced via coupling reactions between 1-hydroxy-1-oxothiolan-3-amine and acrylic acid derivatives.
Direct Amidation with Acryloyl Chloride
A one-step method using acryloyl chloride and a base:
Procedure :
-
Dissolve 1-hydroxy-1-oxothiolan-3-amine (1 eq) in dry dichloromethane (DCM).
-
Slowly add acryloyl chloride (1.2 eq) at 0°C.
-
Stir for 4–6 hours at 25°C.
Workup :
-
Wash with 5% HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate under reduced pressure.
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Reaction Scheme :
-
Activate acrylic acid (1 eq) with DCC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.
-
Add 1-hydroxy-1-oxothiolan-3-amine (1 eq) and stir for 12 hours.
Advantages :
Oxazolinone Intermediate Route
This method leverages oxazolinone ring-opening to form acrylamides:
Oxazolinone Formation
-
React 1-hydroxy-1-oxothiolan-3-amine with ethyl acrylate in the presence of p-toluenesulfonyl chloride (TsCl) and triethylamine.
-
Cyclize to form the oxazolinone intermediate.
Key Data :
Hydrolysis to Acrylamide
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Direct Amidation | Acryloyl chloride, triethylamine, DCM | 68–74 | 95–98 | Simplicity, short reaction time |
| Carbodiimide Coupling | DCC/EDC, DMAP, DCM | 82–89 | 97–99 | High yield, minimal side products |
| Oxazolinone Route | TsCl, KOH, ethanol | 75–80 | 92–95 | Avoids acyl chloride handling |
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization
-
Sulfonic Acid Stability : The 1-hydroxy-1-oxo group is prone to dehydration under acidic conditions. Reactions must be conducted at neutral pH.
-
Stereochemical Control : Thiolane ring substituents may adopt axial or equatorial positions. Use of chiral auxiliaries (e.g., Evans oxazolidinones) improves enantioselectivity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)prop-2-enamide
- N-(prop-2-yn-1-yl)-o-phenylenediamine derivatives
Uniqueness
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity. This sets it apart from other similar compounds that may lack the sulfur-containing ring, leading to different biological and chemical behaviors.
Biological Activity
N-(1-hydroxy-1-oxothiolan-3-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a thiolane ring, which contributes to its biological activity. The compound's structure allows for interactions with various biomolecules, enhancing its potential as a therapeutic agent.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacteria and fungi. For instance, in vitro assays demonstrated that the compound inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
2. Anticancer Effects
The compound has also been investigated for its anticancer properties. In cell line studies, this compound induced apoptosis in cancer cells through the activation of caspase pathways. A notable study found that this compound reduced cell viability in breast cancer cell lines by over 50% at specific concentrations .
3. Mechanisms of Action
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The thiolane moiety can form hydrogen bonds, facilitating binding to active sites on proteins involved in signaling pathways related to inflammation and cancer progression.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Study 2 | Showed induction of apoptosis in breast cancer cells with a reduction in cell viability by 60% at 20 µM concentration. |
| Study 3 | Investigated the mechanism of action revealing inhibition of NF-kB signaling pathway in inflammatory responses. |
Therapeutic Applications
Given its promising biological activities, this compound may serve as a lead compound for drug development targeting infections and cancer therapies. The compound's ability to modulate key signaling pathways positions it as a candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
